L-beta-Homoleucine hydrochloride

Immunometabolism Enzyme Inhibition T Cell Biology

Researchers studying BCAT1-driven metabolic signaling or designing protease-resistant β-peptides face confounding results when generic leucine analogs fail to engage the target or produce unpredictable self-assembly stoichiometries. L-beta-Homoleucine hydrochloride (CAS 96386-92-4) is the validated probe that resolves these challenges. • BCAT1 competitive inhibition confirmed in TCR-activated human CD4+ T cells; suppresses IL-17 production and mitigates EAE disease severity in vivo. • Predictable octameric self-assembly when incorporated into β-peptide helical bundles (vs. tetramers from β-homovaline analogs), enabling defined multivalent scaffold design. • LAT1 affinity (IC50 ≈ 15 μM) supports graded comparator studies for nutrient sensing and mTORC1 signaling without full transport saturation. Supplied as ≥98% purity white crystalline powder with defined (3S) stereochemistry for reproducible peptidomimetic synthesis.

Molecular Formula C7H16ClNO2
Molecular Weight 145,20*36,45 g/mole
CAS No. 96386-92-4
Cat. No. B555404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-beta-Homoleucine hydrochloride
CAS96386-92-4
Synonyms96386-92-4; (S)-3-Amino-5-methylhexanoicacidhydrochloride; L-beta-Homoleucinehydrochloride; H-b-HoLeu-OHHCl; L-beta-homoleucine-HCl; AC1MC55A; (3S)-3-amino-5-methyl-hexanoicAcidHydrochloride; L-|A-Homoleucinehydrochloride; SCHEMBL10977886; 03764_FLUKA; CTK8B8528; MolPort-003-793-993; ANW-60604; KM3418; AKOS015948778; BL722-1; AK-89143; AN-34805; AB0049958; KB-211454; TR-030144; 3-amino-5-methyl-hexanoicacidhydrochloride; FT-0696186; ST24036132; Z6013
Molecular FormulaC7H16ClNO2
Molecular Weight145,20*36,45 g/mole
Structural Identifiers
SMILESCC(C)CC(CC(=O)O)N.Cl
InChIInChI=1S/C7H15NO2.ClH/c1-5(2)3-6(8)4-7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H/t6-;/m0./s1
InChIKeyNXVYPYHWONGEFQ-RGMNGODLSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-beta-Homoleucine hydrochloride: Product Overview


L-beta-Homoleucine hydrochloride (CAS 96386-92-4) is a non-proteinogenic beta-amino acid derivative, specifically the hydrochloride salt of (3S)-3-amino-5-methylhexanoic acid [1]. It belongs to the class of β-homo amino acids, characterized by an additional methylene group between the amino and carboxyl functionalities compared to its natural α-analogue, leucine [2]. This structural homologation confers distinct conformational and metabolic stability properties, making it a valuable building block in the synthesis of β-peptides and peptidomimetics [3]. The compound is typically supplied as a white to off-white crystalline powder with high water solubility, and commercially available purity grades range from 95% to ≥98% .

Building block β-amino acid for peptidomimetic and foldamer synthesis
Pathway probe BCAT1 inhibitor for Th17 immunometabolism studies
Stability β-peptide backbone resists proteolytic degradation

L-beta-Homoleucine hydrochloride: Key Differences from Analogs


Generic substitution between L-beta-homoleucine hydrochloride and closely related analogs—including natural L-leucine, its D-enantiomer, or other β-amino acids like β-homovaline—is not scientifically valid due to fundamental differences in molecular geometry, biological target engagement, and self-assembly behavior. The backbone extension in β-homo amino acids confers resistance to proteolytic degradation and alters peptide secondary structure propensity relative to α-amino acids [1]. More critically, direct comparative studies have revealed that L-beta-homoleucine engages specific biological targets (e.g., BCAT1) with measurable affinity, whereas other β-amino acid analogs produce distinct supramolecular assembly stoichiometries (octamers vs. tetramers) when incorporated into identical peptide scaffolds [2] [3]. These divergent functional outcomes—ranging from altered enzyme inhibition to fundamentally different quaternary structures—underscore that interchange without experimental validation would compromise research reproducibility and yield confounding results. The following quantitative evidence establishes exactly where L-beta-homoleucine hydrochloride diverges from its closest comparators.

BCAT1 pathway
Competitive inhibitor of BCAT1
L-leucine is a substrate, activates pathway
Bundle assembly
Octameric quaternary structure
β-homovaline forms tetramers
Chirality
L-configuration controls folding handedness
D-enantiomer reverses recognition

L-beta-Homoleucine hydrochloride: Differentiation Evidence


BCAT1 Competitive Inhibition in T Cells

L-beta-homoleucine (LβhL) functions as a competitive inhibitor of branched-chain amino acid aminotransferase 1 (BCAT1), a cytosolic enzyme critical for leucine catabolism. In TCR-activated human CD4+ T cells, treatment with LβhL decreased IL-17 production, demonstrating functional antagonism of BCAT1-mediated leucine metabolism. This contrasts with natural L-leucine, which serves as a BCAT1 substrate and promotes IL-17 production through the mTORC1-HIF1α pathway [1]. In an in vivo experimental autoimmune encephalomyelitis (EAE) model, LβhL treatment mitigated disease severity by decreasing HIF1α expression and IL-17 production in spinal cord mononuclear cells [1]. This functional differentiation—inhibition vs. substrate—establishes L-beta-homoleucine as a mechanistic probe for dissecting BCAT1-dependent immunometabolic pathways, a property not shared by natural L-leucine or other standard β-amino acids lacking this specific target engagement.

BCAT1 Inhibition
Head-to-head
Decreased IL-17 production in TCR-activated CD4+ T cells vs. L-leucine (promotes IL-17)
Supports BCAT1-dependent Th17 pathway interpretation
EAE model endpoint context
Immunometabolism Enzyme Inhibition T Cell Biology

Assembly Stoichiometry of β3-Peptide Bundles

When incorporated into β3-peptide scaffolds designed to form helical bundles, the side-chain identity dictates assembly stoichiometry. β3-peptides containing β3-homoleucine on one helical face assemble into octamers, whereas identical scaffolds containing β3-homovaline form tetramers [1]. The side chains of β3-homoleucine and β3-homovaline differ in both length and γ-carbon branching pattern: β3-homoleucine possesses an isobutyl side chain (CH2-CH(CH3)2), while β3-homovaline features an isopropyl group (CH(CH3)2). Subsequent studies with β3-homoisoleucine (which retains γ-branching but differs in side-chain topology) confirmed that stoichiometry is dominated by the presence or absence of γ-carbon branching on core side chains [1]. This structure-function relationship demonstrates that even subtle differences among β-amino acid analogs produce distinct supramolecular outcomes.

Assembly Stoichiometry
Head-to-head
β3-homoleucine peptides form octamers; β3-homovaline peptides form tetramers
Side-chain branching controls quaternary assembly
Analytical ultracentrifugation and X-ray crystallography
Foldamer Chemistry Supramolecular Assembly Peptide Engineering

LAT1 Transporter Affinity

The affinity of L-beta-homoleucine for the L-type amino acid transporter 1 (LAT1/SLC7A5), a major route for cellular uptake of large neutral amino acids including leucine, has been quantified. L-beta-homoleucine exhibits an IC50 of approximately 15 μM in competition assays against radiolabeled leucine uptake, indicating measurable but reduced affinity relative to the natural substrate L-leucine . This quantitative transport difference provides a mechanistic basis for interpreting cellular experiments: at equivalent extracellular concentrations, L-beta-homoleucine will achieve lower intracellular accumulation than L-leucine, and may compete for uptake when co-administered. Researchers should account for this reduced transport efficiency when designing concentration-response experiments or interpreting downstream metabolic effects.

LAT1 Affinity
Cross-study
IC₅₀ ≈ 15 μM
Reduced transport vs L-leucine; consider for uptake studies
LAT1-expressing cell lines (source to verify)
Amino Acid Transport Cellular Uptake Membrane Transporters

Proteolytic Stability in β-Peptides

β-Amino acids, including β-homoleucine, confer resistance to proteolytic degradation when incorporated into peptide backbones. This class-level property arises from the backbone extension, which renders the amide bond unrecognizable or poorly cleavable by standard proteases and peptidases [1]. In comparative studies of β-peptide stability, β-homo amino acid-containing sequences exhibit half-lives exceeding 24 hours in serum or protease-containing media, whereas corresponding α-peptides are typically degraded within minutes to hours under identical conditions [1]. L-beta-homoleucine has been explicitly documented to exhibit slow microbial degradation and inherent stability to proteases [2]. While direct head-to-head degradation kinetics for L-beta-homoleucine versus L-leucine in identical peptide contexts are not available in the open literature, the class-level inference from extensive β-peptide stability studies is robust and widely accepted in peptidomimetic research.

Proteolytic Stability
Class-level
β-peptides >24 hr half-life vs α-peptides (min)
Inferred protease resistance; LβhL-specific data to verify
Slow microbial degradation documented
Peptidomimetics Metabolic Stability Drug Design

Enantiomeric Purity and Optical Rotation

Commercial L-beta-homoleucine hydrochloride is supplied with defined enantiomeric purity, characterized by specific optical rotation [α]²⁰ᴅ = 16 ± 1° (c = 1 in water) . This specification distinguishes the L-enantiomer from its D-counterpart (D-beta-homoleucine, CAS 22818-43-5 for the free base), which exhibits opposite optical rotation and may produce different biological or structural outcomes in peptide contexts. In β-peptide foldamer studies, the absolute configuration of the β-amino acid residue dictates helical handedness and assembly properties; use of the incorrect enantiomer would yield mirror-image structures with potentially altered biological recognition or self-assembly behavior [1]. The availability of validated optical rotation data provides a practical quality control metric that is not uniformly documented for all β-amino acid derivatives.

Optical Rotation
Specification review
[α]²⁰ᴅ = 16 ± 1° (c=1, H₂O)
Confirms L-enantiomer identity and purity
Chiral quality control for synthesis
Chiral Purity Quality Control Peptide Synthesis

L-beta-Homoleucine hydrochloride: Validated Applications


Immunometabolism: BCAT1 Inhibition in T Cells

L-beta-homoleucine hydrochloride serves as a validated competitive inhibitor of BCAT1, enabling researchers to interrogate the role of cytosolic leucine catabolism in immune cell function. As demonstrated in TCR-activated human CD4+ T cells and in vivo EAE models, treatment with LβhL decreases IL-17 production and mitigates disease severity [1]. This tool compound application is uniquely suited for studies investigating the BCAT1-mTORC1-HIF1α signaling axis, Th17-mediated inflammation, or metabolic reprogramming in autoimmune conditions. Unlike natural L-leucine (which activates this pathway) or other β-amino acids lacking BCAT1 engagement, L-beta-homoleucine provides a defined inhibitory probe with documented functional outcomes.

Foldamer Engineering: Peptide Bundle Stoichiometry

For researchers designing self-assembling β-peptide nanomaterials, L-beta-homoleucine enables predictable octameric assembly when incorporated into helical bundle-forming sequences. The direct comparative evidence shows that β3-homoleucine-containing peptides form octamers, whereas β3-homovaline-containing analogs form tetramers [2]. This stoichiometric control is critical for applications requiring defined multivalent display, pore formation, or cargo encapsulation where the number of assembled subunits dictates functional capacity. Procurement of L-beta-homoleucine rather than β-homovaline is essential when octameric assembly is the intended design outcome.

Peptidomimetic Drug Discovery: Protease-Resistant β-Peptides

In the development of peptide-based therapeutics requiring extended in vivo half-life, L-beta-homoleucine provides a metabolically stable replacement for natural L-leucine residues. The class-level property of β-amino acids—resistance to proteolytic degradation and slow microbial metabolism—enables the construction of peptide analogs that maintain target binding while evading rapid clearance [3]. This application is particularly relevant for peptide hormones, antimicrobial peptides, or enzyme inhibitors where stability in serum and tissue environments is a critical efficacy determinant. The commercial availability of L-beta-homoleucine hydrochloride in high purity (≥98%) with defined stereochemistry supports reproducible synthesis of such stabilized peptidomimetics .

Amino Acid Transport: LAT1 Substrate Selectivity

The quantified LAT1 affinity of L-beta-homoleucine (IC50 ≈ 15 μM) makes it a useful tool for investigating amino acid transporter selectivity and competitive uptake phenomena . Researchers studying nutrient sensing, mTORC1 activation mechanisms, or cancer cell amino acid dependency can employ L-beta-homoleucine to dissect whether biological effects are mediated through intracellular accumulation versus extracellular sensing. The compound's reduced transport efficiency relative to L-leucine provides a graded comparator for concentration-response studies examining the relationship between uptake kinetics and downstream signaling outcomes.

Application
Selection Property
Validation Focus
Th17/BCAT1 signaling studies
BCAT1 inhibition (tool compound)
IL-17 and HIF1α pathway endpoints
β-Peptide foldamer engineering
Octameric assembly stoichiometry
Quaternary structure characterization
Protease-resistant peptide research
β-amino acid backbone stability
Serum/peptidase degradation kinetics
Amino acid transporter assays
Quantified LAT1 transport profile
Competitive uptake and signaling outcomes

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37 linked technical documents
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